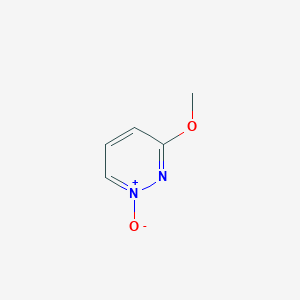
3-Methoxypyridazine 1-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methoxypyridazine 1-oxide is an organic compound with the molecular formula C5H6N2O2. It belongs to the class of pyridazine derivatives, which are known for their diverse chemical properties and applications in various fields such as chemistry, biology, and industry .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxypyridazine 1-oxide typically involves the oxidation of 3-methoxypyridazine. One common method is the use of peroxides or other oxidizing agents under controlled conditions to achieve the desired oxidation state .
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure consistent quality and yield. The choice of oxidizing agents and reaction conditions is optimized to maximize efficiency and minimize by-products .
化学反应分析
Types of Reactions: 3-Methoxypyridazine 1-oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert it back to 3-methoxypyridazine or other reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the pyridazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents, alkylating agents, and other electrophiles are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more highly oxidized pyridazine derivatives, while substitution can introduce various functional groups .
科学研究应用
3-Methoxypyridazine 1-oxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
作用机制
The mechanism of action of 3-Methoxypyridazine 1-oxide involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
相似化合物的比较
Pyridazine: A parent compound with similar chemical properties.
Pyridazinone: A derivative with a ketone group, known for its biological activities.
3,5-Diamino-4,6-dinitropyridazine-1-oxide: A highly functionalized derivative with energetic properties.
生物活性
3-Methoxypyridazine 1-oxide is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, synthesis methods, and potential applications in various fields, supported by case studies and research findings.
Chemical Structure and Properties
This compound is characterized by a pyridazine ring substituted with a methoxy group and an oxide functional group. Its molecular formula is C6H7N2O. The presence of the methoxy group enhances its solubility and stability compared to other pyridazine derivatives, making it suitable for various applications.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Properties : Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential use as an antimicrobial agent.
- Anticancer Activity : Preliminary investigations have shown that it may inhibit the growth of cancer cell lines, including prostate and breast cancer cells. Specific IC50 values have been reported in studies, indicating significant cytotoxic effects .
- Enzyme Modulation : The compound has been observed to interact with enzymes involved in metabolic pathways, hinting at its potential role in drug development.
Synthesis Methods
The synthesis of this compound typically involves the oxidation of 3-methoxypyridazine. Common methods include:
- Oxidation with Peroxides : This method utilizes peroxides or other oxidizing agents under controlled conditions to achieve the desired oxidation state.
- Continuous Flow Reactors : For industrial applications, continuous flow reactors are employed to ensure consistent quality and yield.
Anticancer Activity
A study conducted by Mansour et al. evaluated the cytotoxicity of various pyridazine derivatives against different cancer cell lines. The results indicated that this compound exhibited significant growth inhibition with IC50 values ranging from 0.95 μM to 2.53 μM across multiple cell lines, including MDA-MB-231 and PC-3 cells .
Enzyme Interaction Studies
Research has shown that this compound can modulate enzyme activity, particularly those involved in metabolic pathways. This interaction suggests its potential as a therapeutic agent in metabolic disorders.
Comparison with Related Compounds
The following table summarizes the structural features and biological activities of this compound compared to similar compounds:
| Compound Name | Structure Features | Unique Biological Activities |
|---|---|---|
| This compound | Pyridazine ring with methoxy and oxide | Antimicrobial, anticancer |
| 2-Methylpyridine N-oxide | Pyridine ring with an oxide group | Solvent properties |
| 4-Aminopyridazine | Pyridazine ring with an amino group | Different anticancer profiles |
| 6-Chloro-3-methoxypyridazine | Chlorine substitution on pyridazine | Enhanced reactivity |
属性
IUPAC Name |
3-methoxy-1-oxidopyridazin-1-ium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c1-9-5-3-2-4-7(8)6-5/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGNNVJIJXBMLAE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=N[N+](=CC=C1)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














